molecular formula C9H6FN3O2 B15325897 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid CAS No. 944897-50-1

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B15325897
CAS No.: 944897-50-1
M. Wt: 207.16 g/mol
InChI Key: VHANVYQYIJPGAX-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl cyanoacetate to form the triazole ring, followed by hydrolysis to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, efficient catalysts, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.

Scientific Research Applications

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenyl)-1H-pyrazole-3-carboxylic acid
  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid
  • 5-(2-Fluorophenyl)-1H-imidazole-3-carboxylic acid

Uniqueness

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

944897-50-1

Molecular Formula

C9H6FN3O2

Molecular Weight

207.16 g/mol

IUPAC Name

3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylic acid

InChI

InChI=1S/C9H6FN3O2/c10-6-4-2-1-3-5(6)7-11-8(9(14)15)13-12-7/h1-4H,(H,14,15)(H,11,12,13)

InChI Key

VHANVYQYIJPGAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)C(=O)O)F

Origin of Product

United States

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